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Compound of Interest |

Compound Name: Z-Lys(Z)-Ser-OH
CAS No.: 106326-29-8
Cat. No.: B034310
. J

Molecule Overview & Structural Logic

Z-Lys(Z)-Ser-OH is a protected dipeptide intermediate often used in the synthesis of
biologically active peptides (e.g., sequences containing Lys-Ser motifs). It features two
Benzyloxycarbonyl (Z or Cbz) protecting groups on the Lysine residue (orthogonal to base-
labile groups like Fmoc, but sensitive to hydrogenolysis) and a free C-terminal carboxyl group
on the Serine.

IUPAC Name: (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyllamino]-3-
hydroxypropanoic acid

Molecular Formula:

Molecular Weight: 501.53 g/mol

Exact Mass: 501.2111 Da

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific protecting group
arrangement.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b034310?utm_src=pdf-interest
https://www.benchchem.com/product/b034310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Lysine Side Chain
(CH2)4-NH-Z

Z-Group (N-term) Carbamate Link L g Lysine (a-CH)
Peptide Bond Serine (a-CH) —¥
(-CO-NH-)
C-Terminus
(-COOH)

Figure 1: Structural connectivity of Z-Lys(Z)-Ser-OH showing protecting group distribution.
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Spectroscopic Data (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is the preferred solvent due to the solubility of protected peptides and the ability to observe
exchangeable amide protons. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H-NMR Assignment (400 MHz, DMSO-

)

Note: Chemical shifts (

) are consensus values based on the structural environment of Z-protected Lysine and Serine
residues.
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C-NMR Assignment (100 MHz, DMSO-

)

e Carbonyls: 172.5 (COOH), 171.0 (Peptide Amide), 156.1 (Z-Carbamate

), 156.0 (Z-Carbamate

).

e Aromatics: 137.0 (Ipso), 128.3, 127.7, 127.6 (Ortho/Meta/Para).

e Benzylic: 65.5 (

-Ph).
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e Alpha Carbons: 55.0 (Lys

), 54.5 (Ser
).
« Side Chains: 61.5 (Ser
), 40.0 (Lys
), 31.5 (Lys
), 29.0 (Lys
), 22.5 (Lys
).
B. Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) in Positive Mode.[1]
e Theoretical Monoisotopic Mass: 501.21

¢ Observed lons:

[¢]

: 502.2 (Base peak)

[¢]

: 524.2 (Common adduct in glass/sodium rich environments)
o :540.2

o :1003.4 (Dimer formation possible at high concentrations)

C. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid state).
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Frequency (

Assignment Notes
)
Broad band. Overlap of Serine
3300 - 3450 and )
OH and Amide A.
3030 - 3060 Weak, sharp signals from Z-
Aromatic group phenyl rings.
2930 - 2950 Aliphatic Methylene chains of Lysine.
1715 - 1795 Strong. Characteristic of Z-
Carbamate protecting groups.
1650 - 1660 Amide | Peptide bond vibration.
1530 - 1550 Amide I Deformation band.
Out-of-plane bending (mono-
690 - 750 Aromatic

substituted benzene).

Experimental Validation Protocol

To ensure the integrity of the data presented above, the following self-validating protocol should
be used for characterization.

Protocol: Step-by-Step Characterization Workflow

e Sample Preparation:

o Dissolve 5-10 mg of Z-Lys(Z)-Ser-OH in 0.6 mL of DMSO-

o Note: Do not use

as the dipeptide free acid is likely insoluble or will aggregate, leading to broad peaks.
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* H-NMR Acquisition:
o Run at 298 K.

o Validation Check: Verify the integration ratio of the Aromatic protons (10H) to the Benzylic
protons (4H). This 2.5:1 ratio is the primary confirmation that both Z-groups are intact.

e D20 Exchange (Optional but Recommended):
o Add 1-2 drops of

to the NMR tube and shake.

o Result: The Amide NH (8.2 ppm) and Carbamate NH signals (7.5, 7.25 ppm) should
disappear or diminish significantly, confirming the assignment of exchangeable protons.

e TLC Purity Check:
o Stationary Phase: Silica Gel 60 F254.
o Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).

o Visualization: UV (254 nm) for Z-groups; Ninhydrin will be negative (blocked amines);
Bromocresol Green will be positive (free carboxylic acid).

Synthesis Pathway Diagram

The following workflow describes the typical generation of this molecule, which aids in
identifying impurities (e.g., unreacted Z-Lys(Z)-OH).
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Figure 2: Synthesis pathway for Z-Lys(Z)-Ser-OH via ester protection.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of Z-
Lys(Z)-Ser-OH]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034310#spectroscopic-data-nmr-ir-ms-of-z-lys-z-ser-
oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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